REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].[F:5][C:6]([F:17])([F:16])[C:7](=O)[CH:8](Cl)[C:9]([O:11][CH2:12][CH3:13])=[O:10]>CCO>[NH2:1][C:2]1[S:3][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7]([C:6]([F:5])([F:17])[F:16])[N:4]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(=O)OCC)Cl)=O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.98 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 108.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |